AZD7254

Description

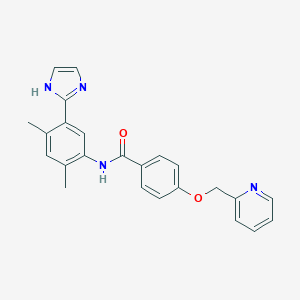

Structure

3D Structure

Properties

Molecular Formula |

C24H22N4O2 |

|---|---|

Molecular Weight |

398.5 g/mol |

IUPAC Name |

N-[5-(1H-imidazol-2-yl)-2,4-dimethylphenyl]-4-(pyridin-2-ylmethoxy)benzamide |

InChI |

InChI=1S/C24H22N4O2/c1-16-13-17(2)22(14-21(16)23-26-11-12-27-23)28-24(29)18-6-8-20(9-7-18)30-15-19-5-3-4-10-25-19/h3-14H,15H2,1-2H3,(H,26,27)(H,28,29) |

InChI Key |

BEZRNHWRVKFZJX-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C=C1C2=NC=CN2)NC(=O)C3=CC=C(C=C3)OCC4=CC=CC=N4)C |

Canonical SMILES |

CC1=CC(=C(C=C1C2=NC=CN2)NC(=O)C3=CC=C(C=C3)OCC4=CC=CC=N4)C |

Appearance |

Solid powder |

Pictograms |

Irritant; Health Hazard |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

AZD7254; AZD-7254; AZD 7254 |

Origin of Product |

United States |

Foundational & Exploratory

AZD7254: An In-Depth Technical Guide on a Novel Smoothened Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZD7254 is an orally active small molecule inhibitor of the Smoothened (SMO) receptor, a critical component of the Hedgehog (Hh) signaling pathway.[1] Aberrant activation of the Hh pathway is implicated in the pathogenesis of several cancers, making SMO an attractive target for therapeutic intervention. This compound has demonstrated potent anti-cancer effects in preclinical models by effectively abrogating this signaling cascade.[1] This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its interaction with the SMO receptor, its effects on the Hedgehog signaling pathway, and available preclinical data.

Introduction to the Hedgehog Signaling Pathway

The Hedgehog signaling pathway is a crucial regulator of embryonic development and tissue homeostasis. The canonical pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to the transmembrane receptor Patched (PTCH).[1] In the absence of a ligand, PTCH tonically inhibits the G protein-coupled receptor, Smoothened (SMO). Ligand binding to PTCH relieves this inhibition, allowing SMO to transduce a signal downstream. This ultimately leads to the activation and nuclear translocation of the GLI family of transcription factors, which regulate the expression of target genes involved in cell proliferation, survival, and differentiation.

Core Mechanism of Action of this compound

This compound exerts its pharmacological effect through direct inhibition of the SMO receptor. By binding to SMO, this compound prevents the downstream signaling cascade, even in the presence of activating Hedgehog ligands. This leads to the suppression of GLI transcription factor activity and the downregulation of Hh target genes, thereby inhibiting the pro-tumorigenic effects of an overactive Hh pathway.[1]

Molecular Interactions with Smoothened

The binding of this compound to the SMO receptor is characterized by specific molecular interactions. Key ligand-protein interactions include:

-

π-π stacking: The imidazole group of this compound forms edge-to-plane π-π interactions with the indole group of Tryptophan 281 (Trp281) and with Histidine 470 (His470) of the SMO receptor.[1]

-

Hydrogen bonding: A hydrogen bond is formed between the imidazole NH of this compound and the phenol group of Tyrosine 394 (Tyr394).[1]

These interactions contribute to the potent and specific inhibition of SMO by this compound.

Signaling Pathway Diagram

The following diagram illustrates the canonical Hedgehog signaling pathway and the point of intervention for this compound.

Preclinical Data

At present, detailed quantitative preclinical data for this compound, including IC50 values, binding affinities, and comprehensive pharmacokinetic parameters, are not publicly available in a structured format. The primary scientific literature introducing this compound provides a qualitative assessment of its activity.

In Vivo Efficacy

In a preclinical study utilizing an HT29-MEF (murine embryonic fibroblast) co-implant xenograft model, orally administered this compound demonstrated tumor growth inhibition.[1] The dosing regimen in this study was 40 mg/kg, administered twice daily for 10 days.[1]

Pharmacokinetics and Safety

Preliminary pharmacokinetic data indicates that this compound has moderate plasma clearance in mice and rats.[1] In terms of safety, this compound was found to be inactive in Na+ and K+ ion channel assays but exhibited moderate inhibition of the hERG channel.[1]

Note on Data Availability: A comprehensive summary table of quantitative data and detailed experimental protocols cannot be provided at this time due to the limited availability of this information in the public domain. The key publication referencing the initial discovery and characterization of this compound does not contain the granular data required for such a presentation.

Experimental Protocols

Detailed, step-by-step experimental protocols for assays specifically used to characterize this compound are not publicly available. However, for researchers interested in studying Smoothened inhibitors, the following general methodologies are commonly employed.

General Smoothened Binding Assay Protocol

This protocol describes a competitive binding assay to determine the affinity of a test compound for the SMO receptor.

General GLI-Luciferase Reporter Assay Protocol

This cell-based assay is used to measure the functional inhibition of the Hedgehog pathway by a test compound.

Conclusion

This compound is a potent, orally active inhibitor of the Smoothened receptor with demonstrated anti-cancer activity in preclinical models. Its mechanism of action involves the direct suppression of the Hedgehog signaling pathway. While detailed quantitative data and specific experimental protocols are not yet widely available, the foundational understanding of its mechanism provides a strong basis for further research and development. The information presented in this guide is intended to support the efforts of researchers and drug development professionals in the field of oncology and targeted therapies.

References

The Discovery and Synthesis of AZD7254: A Potent, Orally Active Smoothened Inhibitor for Cancer Therapy

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

AZD7254 is a potent and orally active antagonist of the Smoothened (SMO) receptor, a critical component of the Hedgehog (Hh) signaling pathway. Aberrant activation of the Hh pathway is a known driver in various cancers, making SMO an attractive target for therapeutic intervention. This document provides a comprehensive overview of the discovery, synthesis, and preclinical characterization of this compound. It details the lead optimization efforts, structure-activity relationships, in vitro and in vivo pharmacology, and pharmacokinetic properties of this promising anti-cancer agent. All quantitative data are presented in structured tables, and key experimental protocols are described in detail. Visual diagrams of the relevant biological pathway and experimental workflows are provided to facilitate understanding.

Introduction: Targeting the Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway is a crucial regulator of embryonic development and tissue homeostasis.[1] In the absence of Hh ligands, the transmembrane receptor Patched (PTCH) inhibits the G protein-coupled receptor-like protein Smoothened (SMO).[1] Upon binding of a Hh ligand (e.g., Sonic Hedgehog, Shh) to PTCH, this inhibition is relieved, allowing SMO to activate the GLI family of transcription factors, which in turn regulate the expression of genes involved in cell proliferation, survival, and differentiation.

Dysregulation of the Hh pathway, often through mutations in PTCH or SMO, can lead to uncontrolled cell growth and is implicated in the development of various cancers, including basal cell carcinoma and medulloblastoma. Therefore, inhibiting the Hh pathway, particularly through the antagonism of SMO, has emerged as a promising strategy for cancer treatment. This compound was developed as a potent and selective SMO inhibitor with favorable drug-like properties.

The Discovery of this compound: From Lead to Candidate

The discovery of this compound stemmed from a lead optimization program centered on a series of heteroarylamide compounds. The primary goal was to identify a potent SMO antagonist with excellent pharmacokinetic properties suitable for oral administration.

Lead Optimization and Structure-Activity Relationship (SAR)

A key finding during the lead optimization process was that the introduction of a methyl group ortho to the heteroaryl moiety on the central aniline core significantly enhanced the compound's potency. This structural modification is believed to favor a bioactive conformation by inducing a dihedral twist between the heteroaryl rings and the aniline core. This conformation, in turn, promotes favorable hydrophobic interactions with key amino acid residues within the SMO binding pocket.

While the specific quantitative SAR data for the entire series leading to this compound is not publicly available, the culmination of these optimization efforts led to the identification of N-[5-(1H-imidazol-2-yl)-2,4-dimethyl-phenyl]-4-(2-pyridylmethoxy)benzamide, designated as this compound.

Synthesis of this compound

The chemical synthesis of this compound involves a multi-step process. While a detailed, step-by-step protocol from a primary literature source is not available in the public domain, a general synthetic route can be postulated based on its chemical structure. The key steps would likely involve the formation of the central amide bond and the construction of the imidazole ring.

A plausible, though unconfirmed, synthetic approach would be:

-

Amide Coupling: Reaction of a suitably substituted aniline derivative (containing the precursor to the imidazole ring) with a 4-(2-pyridylmethoxy)benzoyl chloride or a similar activated carboxylic acid derivative.

-

Imidazole Ring Formation: Cyclization of a diamine precursor on the aniline ring with a suitable one-carbon source to form the imidazole ring. The exact reagents and conditions would be critical to ensure regioselectivity and high yield.

Further details on the precise reagents, reaction conditions, and purification methods would be required from a detailed experimental protocol.

Preclinical Pharmacology

This compound has demonstrated potent and selective inhibition of the SMO receptor and subsequent downstream signaling in the Hh pathway.

In Vitro Potency

This compound potently inhibits the Sonic Hedgehog (Shh) protein with a reported EC50 value of 1.0 nM.

| Assay | Parameter | Value |

| Shh Inhibition | EC50 | 1.0 nM |

| Table 1: In Vitro Potency of this compound |

In Vivo Efficacy

The anti-tumor activity of this compound was evaluated in a co-implant xenograft model using HT29 human colon cancer cells and murine embryonic fibroblasts (MEFs).[1] This model is designed to assess the impact of inhibiting paracrine Hh signaling, where the MEFs provide the Hh ligand to stimulate the growth of the HT29 tumor cells.

In this model, oral administration of this compound resulted in significant tumor growth inhibition.

| Model | Compound | Dose & Regimen | Outcome |

| HT29-MEF Co-implant Xenograft | This compound | 40 mg/kg, p.o., twice daily for 10 days | Significant tumor growth inhibition |

| Table 2: In Vivo Efficacy of this compound |

Pharmacokinetics

Preclinical studies have indicated that this compound possesses excellent pharmacokinetic profiles across multiple species, a key attribute for an orally administered therapeutic.[1]

| Species | Parameter | Value |

| Mouse | Plasma Clearance | Moderate |

| Rat | Plasma Clearance | Moderate |

| Table 3: Pharmacokinetic Profile of this compound |

Safety Profile

Preliminary safety assessments of this compound have been conducted. The compound was found to be inactive in Na+ and K+ ion channel assays. However, it did show moderate inhibition of the hERG (human Ether-à-go-go-Related Gene) channel, which is an important consideration for cardiac safety.[1]

| Assay | Result |

| Na+ Ion Channel | Inactive |

| K+ Ion Channel | Inactive |

| hERG Inhibition | Moderate |

| Table 4: Preliminary Safety Profile of this compound |

Experimental Protocols

SMO Binding Assay (General Protocol)

A definitive, detailed protocol for an this compound-specific SMO binding assay is not publicly available. However, a general radioligand binding assay to determine the affinity of a test compound for the SMO receptor would typically involve the following steps:

-

Membrane Preparation: Membranes are prepared from cells overexpressing the human SMO receptor.

-

Radioligand: A radiolabeled SMO ligand (e.g., [3H]-cyclopamine or a similar tool compound) is used.

-

Competition Binding: The cell membranes are incubated with the radioligand and varying concentrations of the test compound (this compound).

-

Separation: The bound and free radioligand are separated by rapid filtration.

-

Detection: The amount of radioactivity bound to the membranes is quantified using a scintillation counter.

-

Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50), from which the binding affinity (Ki) can be calculated.

HT29-MEF Co-implant Xenograft Model

-

Cell Culture: HT29 human colon cancer cells and murine embryonic fibroblasts (MEFs) are cultured under standard conditions.

-

Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.

-

Cell Implantation: A mixture of HT29 cells and MEFs is subcutaneously injected into the flanks of the mice.

-

Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.

-

Treatment: Once the tumors reach a predetermined size, the mice are randomized into treatment and vehicle control groups. This compound is administered orally at the specified dose and schedule.

-

Efficacy Assessment: Tumor growth is monitored throughout the treatment period. The primary endpoint is typically the inhibition of tumor growth in the treated group compared to the control group.

-

Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the humane care and use of laboratory animals.

Visualizations

References

AZD7254 pharmacology and toxicology

An In-depth Technical Guide on the Pharmacology and Toxicology of AZD7254

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a potent and orally active small molecule inhibitor of the Smoothened (SMO) receptor, a key component of the Hedgehog (Hh) signaling pathway. Dysregulation of the Hh pathway is implicated in the pathogenesis of various cancers, making SMO an attractive target for therapeutic intervention. This technical guide provides a comprehensive overview of the preclinical pharmacology and toxicology of this compound, summarizing available data on its mechanism of action, efficacy, pharmacokinetics, and safety profile. All quantitative data are presented in structured tables, and key experimental methodologies are detailed. Visualizations of the relevant signaling pathway and experimental workflows are provided to facilitate understanding.

Introduction

The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and tissue homeostasis. In the absence of Hh ligands, the transmembrane receptor Patched (PTCH) inhibits the activity of the G protein-coupled receptor Smoothened (SMO). Binding of Hh ligands to PTCH relieves this inhibition, leading to the activation of SMO and subsequent downstream signaling through the GLI family of transcription factors, ultimately resulting in the expression of Hh target genes. Aberrant activation of this pathway has been identified as a driver in several human cancers.

This compound is a novel compound developed to target the Hh pathway through the specific inhibition of SMO. Its therapeutic potential lies in its ability to suppress tumor growth in cancers dependent on this signaling cascade.

Pharmacology

Mechanism of Action

This compound exerts its pharmacological effect by directly binding to and inhibiting the Smoothened (SMO) receptor. This action blocks the transduction of the Hedgehog signal across the cell membrane, thereby preventing the activation of downstream components of the pathway.[1] Key ligand-protein interactions for this compound with the SMO receptor include:

-

Edge-to-plane π-π interactions between the imidazole group of this compound and the indole group of Trp281 and His470 of the SMO receptor.

-

A hydrogen bond formed between the imidazole NH of this compound and the phenol group of Tyr394 on the SMO receptor.[1]

By inhibiting SMO, this compound effectively suppresses the expression of Hh target genes, which are involved in cell proliferation and survival.

Signaling Pathway

The canonical Hedgehog signaling pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to the Patched (PTCH) receptor. This binding event alleviates the PTCH-mediated inhibition of Smoothened (SMO), allowing SMO to become active. Activated SMO then initiates a downstream signaling cascade that ultimately leads to the activation of the GLI family of transcription factors. GLI proteins translocate to the nucleus and induce the transcription of target genes that promote cell growth, proliferation, and survival. This compound acts by directly inhibiting SMO, thereby blocking this entire downstream cascade.

In Vivo Efficacy

The anti-tumor activity of this compound has been demonstrated in a preclinical cancer model.

| Model | Cell Lines | Treatment | Outcome |

| Xenograft | HT29-MEF (murine embryonic fibroblast) co-implant | 40 mg/kg this compound, orally (p.o.), twice daily for 10 days | Tumor growth inhibition |

Table 1: Summary of In Vivo Efficacy Data for this compound [1]

A study was conducted to evaluate the in vivo anti-tumor efficacy of this compound. Human colorectal adenocarcinoma cells (HT29) were co-implanted with murine embryonic fibroblasts (MEF) subcutaneously into immunocompromised mice. Once tumors were established, mice were randomized into vehicle control and treatment groups. The treatment group received this compound administered orally at a dose of 40 mg/kg twice daily for a duration of 10 days. Tumor volumes were measured regularly to assess the effect of the treatment on tumor growth.

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized in preclinical species.

| Species | Parameter | Result |

| Mouse | Plasma Clearance | Moderate |

| Rat | Plasma Clearance | Moderate |

Table 2: Summary of Qualitative Pharmacokinetic Data for this compound [1]

Further quantitative pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, and oral bioavailability have not been publicly disclosed.

Toxicology

The preclinical safety profile of this compound has been evaluated through in vitro assays.

| Assay Type | Target | Result |

| Ion Channel Assay | Na+ Channels | Inactive |

| Ion Channel Assay | K+ Channels | Inactive |

| hERG Assay | hERG Potassium Channel | Moderate Inhibition |

Table 3: Summary of In Vitro Toxicology Data for this compound [1]

A comprehensive toxicology profile, including data from acute, sub-chronic, and chronic toxicity studies, as well as genotoxicity and reproductive toxicology studies, is not publicly available.

The potential for this compound to inhibit the human Ether-à-go-go-Related Gene (hERG) potassium channel was assessed using a whole-cell patch-clamp electrophysiology assay in a stable cell line expressing the hERG channel. Cells were exposed to a range of concentrations of this compound, and the effect on the hERG current was measured. The concentration-dependent inhibition was determined to evaluate the potential for QT prolongation.

Conclusion

This compound is a potent, orally active inhibitor of the Smoothened receptor with demonstrated anti-tumor efficacy in a preclinical model of cancer driven by the Hedgehog signaling pathway. Its mechanism of action is well-defined, involving direct inhibition of SMO. The compound exhibits moderate plasma clearance in rodents. A key safety finding is the moderate inhibition of the hERG potassium channel, which warrants careful monitoring in any future clinical development. While the currently available data supports the potential of this compound as an anti-cancer agent, a more comprehensive characterization of its pharmacokinetic and toxicology profile is necessary for a complete risk-benefit assessment.

References

In-Depth Technical Guide: AZD7254, a Potent Smoothened Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZD7254 is a potent, orally active small molecule inhibitor of the Smoothened (SMO) receptor, a critical component of the Hedgehog (Hh) signaling pathway.[1] Dysregulation of the Hh pathway is implicated in the pathogenesis of various cancers, making SMO an attractive therapeutic target. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological profile of this compound. Detailed methodologies for key experimental assays are presented, along with a visual representation of the Hedgehog signaling pathway to elucidate the mechanism of action of this compound.

Chemical Structure and Properties

This compound is a complex heterocyclic molecule with the IUPAC name N-[5-(1H-Imidazol-2-yl)-2,4-dimethyl-phenyl]-4-(2-pyridylmethoxy)benzamide. Its structure is characterized by a central benzamide core linking a dimethylphenyl-imidazole moiety and a pyridylmethoxy-phenyl group.

Table 1: Chemical and Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | N-[5-(1H-Imidazol-2-yl)-2,4-dimethyl-phenyl]-4-(2-pyridylmethoxy)benzamide |

| Chemical Formula | C₂₄H₂₂N₄O₂ |

| Molecular Weight | 398.47 g/mol |

| SMILES | Cc1cc(c(N/C(=O)/c2ccc(cc2)OCc2ncccc2)cc1C)c1[nH]cnc1 |

| Appearance | Solid powder |

| Solubility | Soluble in DMSO |

| Storage | Dry, dark, and at 0-4°C for short term or -20°C for long term |

Pharmacological Properties

This compound functions as a potent antagonist of the SMO receptor, thereby inhibiting the Hedgehog signaling pathway. This pathway, when aberrantly activated, can drive the proliferation and survival of cancer cells.

Table 2: Pharmacological Profile of this compound

| Parameter | Description |

| Target | Smoothened (SMO) receptor |

| Mechanism of Action | Inhibits the Hedgehog signaling pathway by antagonizing the SMO receptor.[1] |

| In Vivo Efficacy | Has demonstrated tumor growth inhibition in a murine HT29-MEF co-implant xenograft model at a dose of 40 mg/kg, administered orally twice daily for 10 days.[1] |

| Pharmacokinetics | Exhibits moderate plasma clearance in mice and rats.[1] |

| Safety Profile | Inactive in Na+ and K+ ion channel assays, but shows moderate hERG inhibition.[1] |

Mechanism of Action and Signaling Pathway

The Hedgehog signaling pathway is a crucial regulator of embryonic development and tissue homeostasis. In the absence of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh), the Patched (PTCH) receptor inhibits the activity of the G-protein coupled receptor, Smoothened (SMO). This leads to the proteolytic cleavage of the GLI family of transcription factors, which then act as transcriptional repressors.

Upon binding of a Hedgehog ligand to PTCH, the inhibition of SMO is relieved. SMO then transduces a signal that prevents the cleavage of GLI proteins, allowing them to translocate to the nucleus and activate the transcription of target genes involved in cell proliferation, survival, and differentiation.

This compound exerts its therapeutic effect by directly binding to and inhibiting the SMO receptor, thereby blocking the downstream signaling cascade even in the presence of Hedgehog ligands. This leads to the suppression of Hh target gene expression and subsequent inhibition of tumor growth. The imidazole group of this compound forms key interactions with Trp281 and His470 residues, while the imidazole NH forms a hydrogen bond with Tyr394 of the SMO receptor.[1]

Caption: Hedgehog Signaling Pathway and Inhibition by this compound.

Experimental Protocols

In Vivo Tumor Growth Inhibition in a Xenograft Model

This protocol describes the evaluation of the anti-tumor efficacy of this compound in a murine HT29-MEF (human colorectal adenocarcinoma and mouse embryonic fibroblast) co-implant xenograft model.[1]

Methodology:

-

Cell Culture: Maintain HT29 and MEF cells in appropriate culture media and conditions.

-

Animal Model: Use immunodeficient mice (e.g., nude or SCID).

-

Tumor Implantation:

-

Harvest HT29 and MEF cells and resuspend in a suitable matrix (e.g., Matrigel).

-

Subcutaneously inject the cell suspension into the flank of each mouse.

-

-

Tumor Growth Monitoring:

-

Allow tumors to establish and reach a predetermined size (e.g., 100-200 mm³).

-

Measure tumor volume regularly using calipers (Volume = 0.5 x Length x Width²).

-

-

Treatment:

-

Randomize mice into treatment and vehicle control groups.

-

Administer this compound orally at a dose of 40 mg/kg, twice daily.

-

Administer the vehicle control to the control group following the same schedule.

-

-

Endpoint:

-

Continue treatment for a specified duration (e.g., 10 days).

-

Monitor tumor growth and animal well-being throughout the study.

-

At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight measurement, histological analysis).

-

-

Data Analysis:

-

Compare the tumor growth rates and final tumor volumes between the this compound-treated and vehicle control groups.

-

Calculate the tumor growth inhibition (TGI) percentage.

-

Caption: In Vivo Xenograft Model Experimental Workflow.

Conclusion

This compound is a promising Smoothened inhibitor with demonstrated in vivo anti-tumor activity. Its well-defined chemical structure and mechanism of action provide a strong basis for further investigation and development. The experimental protocols outlined in this guide offer a framework for researchers to evaluate the efficacy and pharmacological properties of this compound and similar compounds. Further studies are warranted to fully elucidate its therapeutic potential and safety profile in various cancer models.

References

AZD7254: A Technical Guide to its Role in Hedgehog Signal Transduction

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZD7254 is a potent, orally active small molecule inhibitor of the Smoothened (SMO) receptor, a critical component of the Hedgehog (Hh) signaling pathway. Aberrant activation of the Hh pathway is implicated in the pathogenesis of several cancers, making SMO an attractive therapeutic target. This technical guide provides an in-depth overview of the mechanism of action of this compound, its interaction with the Hh signaling cascade, and relevant preclinical data. Detailed experimental methodologies for key assays are also presented to facilitate further research and development.

Introduction to the Hedgehog Signaling Pathway

The Hedgehog signaling pathway is a crucial regulator of embryonic development and tissue homeostasis in adults. The canonical pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic hedgehog, Shh) to the transmembrane receptor Patched (PTCH1). In the absence of a ligand, PTCH1 tonically inhibits the G protein-coupled receptor-like protein Smoothened (SMO). Upon ligand binding, this inhibition is relieved, allowing SMO to transduce the signal downstream. This culminates in the activation of the GLI family of transcription factors (GLI1, GLI2, and GLI3), which translocate to the nucleus and induce the expression of target genes involved in cell proliferation, survival, and differentiation.

This compound Mechanism of Action

This compound exerts its pharmacological effect by directly binding to and inhibiting the Smoothened receptor. This action prevents the downstream activation of GLI transcription factors, thereby blocking the entire Hedgehog signaling cascade. This targeted inhibition leads to the suppression of tumor growth in cancers driven by aberrant Hh pathway activation.

Quantitative Data

The following table summarizes the available quantitative data for this compound.

| Parameter | Value | Assay |

| EC50 (shh inhibition) | 1.0 nM | Sonic hedgehog protein inhibition assay |

| hERG Inhibition | Moderate | hERG safety assay |

| Na+/K+ Ion Channel Activity | Inactive | Ion channel panel screening |

Experimental Protocols

Hedgehog Pathway Inhibition Assay (GLI1 Reporter Assay)

This assay is designed to quantify the inhibition of the Hedgehog pathway by measuring the activity of the downstream transcription factor GLI1.

Methodology:

-

Cell Culture: Use a suitable cell line with a stably integrated GLI-responsive luciferase reporter construct (e.g., Shh-LIGHT2 cells). Culture the cells in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Compound Treatment: Plate the cells in a 96-well plate and allow them to adhere overnight. The following day, treat the cells with a serial dilution of this compound or vehicle control.

-

Pathway Activation: Stimulate the Hedgehog pathway by adding a purified Sonic hedgehog (Shh) ligand to the cell culture medium.

-

Luciferase Assay: After a suitable incubation period (e.g., 48 hours), lyse the cells and measure luciferase activity using a commercial luciferase assay kit and a luminometer.

-

Data Analysis: Normalize the luciferase signal to a measure of cell viability (e.g., using a CellTiter-Glo assay). Plot the normalized luciferase activity against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

In Vivo Tumor Xenograft Model

This protocol describes a subcutaneous co-implant xenograft model to evaluate the anti-tumor efficacy of this compound in vivo.

Methodology:

-

Cell Lines: Utilize human colorectal adenocarcinoma HT29 cells and murine embryonic fibroblasts (MEFs).

-

Animal Model: Use immunocompromised mice (e.g., NOD/SCID or athymic nude mice).

-

Tumor Implantation: Co-inject a suspension of HT29 cells and MEFs subcutaneously into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly.

-

Drug Administration: Once tumors reach a predetermined size, randomize the animals into treatment and control groups. Administer this compound orally at a dose of 40 mg/kg, twice daily, for a period of 10 days. The control group receives a vehicle control.

-

Efficacy Evaluation: At the end of the treatment period, sacrifice the animals and excise the tumors. Measure the final tumor volume and weight. Compare the tumor growth in the treated group to the control group to determine the extent of tumor growth inhibition.

hERG Safety Assay (Automated Patch Clamp)

This assay assesses the potential for this compound to inhibit the hERG potassium channel, a key indicator of potential cardiotoxicity.

Methodology:

-

Cell Line: Use a mammalian cell line stably expressing the hERG potassium channel (e.g., HEK293-hERG).

-

Electrophysiology: Utilize an automated patch-clamp system to measure hERG channel currents.

-

Compound Application: Perfuse the cells with a control solution to establish a stable baseline current. Apply increasing concentrations of this compound to the cells and record the corresponding changes in the hERG current.

-

Data Analysis: Measure the peak tail current at each concentration of this compound. Calculate the percentage of inhibition relative to the baseline current. Plot the percent inhibition against the logarithm of the drug concentration and fit the data to determine the IC50 value.

Signaling Pathway and Experimental Workflow Diagrams

Caption: Canonical Hedgehog signaling pathway and the inhibitory action of this compound on SMO.

AZD7254: A Technical Guide to a Potent Smoothened Receptor Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZD7254 is a potent, orally active small molecule inhibitor of the Smoothened (SMO) receptor, a critical component of the Hedgehog (Hh) signaling pathway. Dysregulation of the Hh pathway is implicated in the pathogenesis of various cancers, making SMO an attractive therapeutic target. This technical guide provides a comprehensive overview of the preclinical data available for this compound, including its mechanism of action, in vitro and in vivo activity, and pharmacokinetic profile. The information is intended to support further research and development of this compound as a potential anti-cancer agent.

Introduction to the Hedgehog Signaling Pathway and Smoothened

The Hedgehog signaling pathway is a crucial regulator of embryonic development and tissue homeostasis in adults. The pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to the Patched (PTCH1) receptor. In the absence of a ligand, PTCH1 tonically inhibits the 7-transmembrane protein Smoothened (SMO). Ligand binding to PTCH1 alleviates this inhibition, allowing SMO to activate the GLI family of transcription factors (GLI1, GLI2, and GLI3). Activated GLI proteins translocate to the nucleus and induce the expression of target genes that regulate cell proliferation, survival, and differentiation. Aberrant activation of the Hh pathway, often through mutations in PTCH1 or SMO, can lead to uncontrolled cell growth and tumorigenesis.

Mechanism of Action of this compound

This compound exerts its anti-cancer effects by directly inhibiting the SMO receptor. By binding to SMO, this compound prevents the downstream activation of GLI transcription factors, thereby blocking the pro-tumorigenic effects of aberrant Hh pathway signaling.

Hedgehog Signaling Pathway Inhibition

dot

Caption: Inhibition of the Hedgehog signaling pathway by this compound.

In Vitro Activity

This compound has demonstrated potent inhibition of the Hedgehog pathway in cellular assays.

| Assay Type | Cell Line | Endpoint | Value (nM) |

| Cellular Assay | C3H 10T1/2 | SHH Protein Inhibition (EC50) | 1.0[1] |

In Vivo Activity and Pharmacokinetics

Preclinical in vivo studies have demonstrated the anti-tumor efficacy of this compound. While specific quantitative data on tumor growth inhibition and detailed pharmacokinetic parameters are not publicly available, the compound has been shown to be orally active.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are not publicly available. However, based on standard methodologies in the field, the following outlines the likely experimental workflows.

Hedgehog Pathway Reporter Assay

This assay is used to quantify the activity of the Hedgehog signaling pathway in response to an inhibitor.

dot

Caption: General workflow for a Hedgehog pathway reporter assay.

In Vivo Xenograft Model

To assess the in vivo efficacy of this compound, a tumor xenograft model is typically used.

dot

Caption: General workflow for an in vivo xenograft study.

Pharmacokinetic Study

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) properties of a compound.

dot

References

AZD7254: A Technical Guide for Cancer Research Professionals

Foreword: This document provides a comprehensive technical overview of AZD7254, a preclinical Smoothened (SMO) inhibitor, for researchers, scientists, and professionals in drug development. The information herein is compiled from publicly available scientific resources. It is important to note that this compound is a research compound, and no clinical trial data for this specific molecule is publicly available at the time of this writing.

Core Compound Profile: this compound

This compound is a potent and orally active small molecule inhibitor of the Smoothened (SMO) receptor, a key component of the Hedgehog (Hh) signaling pathway.[1] The Hedgehog pathway is a critical regulator of embryonic development and is aberrantly activated in several types of human cancers, including basal cell carcinoma and medulloblastoma. By targeting SMO, this compound effectively disrupts this signaling cascade, leading to anti-proliferative effects.

Mechanism of Action

The canonical Hedgehog signaling pathway is initiated by the binding of a Hedgehog ligand (such as Sonic Hedgehog, Shh) to the Patched (PTCH) receptor. In the absence of a ligand, PTCH inhibits SMO, keeping the pathway inactive. Upon ligand binding, the inhibitory effect of PTCH on SMO is relieved. This allows SMO to signal downstream, leading to the activation and nuclear translocation of GLI transcription factors, which in turn regulate the expression of genes involved in cell proliferation, survival, and differentiation.[1]

This compound exerts its anti-cancer effects by directly binding to and inhibiting the SMO receptor. This action prevents the downstream activation of GLI transcription factors, even in the presence of Hedgehog ligands or inactivating mutations in PTCH, thereby shutting down the pro-tumorigenic signaling cascade.

Preclinical Data Summary

The publicly available preclinical data for this compound is currently limited. The following tables summarize the key findings from in vivo and in vitro studies.

In Vivo Efficacy

| Model System | Dosing Regimen | Duration | Outcome |

| HT29-MEF (murine embryonic fibroblast) co-implant xenograft | 40 mg/kg, p.o., twice daily | 10 days | Exhibited tumor growth inhibition |

Table 1: Summary of in vivo efficacy data for this compound.

Pharmacokinetics and Safety Profile

| Parameter | Species | Finding |

| Plasma Clearance | Mouse | Moderate |

| Plasma Clearance | Rat | Moderate |

| Ion Channel Activity | In vitro (Na+, K+) | Inactive |

| hERG Inhibition | In vitro | Moderate |

Table 2: Summary of available pharmacokinetic and safety data for this compound.

Experimental Protocols

While specific, detailed protocols for the preclinical evaluation of this compound are not publicly available, this section outlines a representative methodology for a key in vivo experiment based on standard practices in the field.

Murine Xenograft Model for Tumor Growth Inhibition

Objective: To evaluate the in vivo anti-tumor efficacy of this compound in a human tumor xenograft model.

Materials:

-

Cell Line: HT29 human colorectal adenocarcinoma cells and murine embryonic fibroblasts (MEFs).

-

Animals: Immunocompromised mice (e.g., athymic nude or SCID), 6-8 weeks old.

-

Test Article: this compound, formulated for oral gavage.

-

Vehicle Control: Appropriate vehicle for this compound formulation.

-

Equipment: Calipers, animal balance, oral gavage needles, sterile surgical tools.

Methodology:

-

Cell Culture: HT29 and MEF cells are cultured in appropriate media and conditions until they reach the desired confluence for implantation.

-

Cell Implantation: A suspension of HT29 and MEF cells (co-implant) in a suitable matrix (e.g., Matrigel) is subcutaneously injected into the flank of each mouse.

-

Tumor Growth Monitoring: Tumors are allowed to establish and grow to a predetermined size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers, and calculated using the formula: (Length x Width²)/2. Animal body weights are also monitored as a measure of general toxicity.

-

Randomization and Dosing: Once tumors reach the target size, mice are randomized into treatment and control groups. Treatment with this compound (e.g., 40 mg/kg) or vehicle is initiated via oral gavage, administered twice daily.

-

Study Endpoint: The study continues for a defined period (e.g., 10 days) or until tumors in the control group reach a predetermined maximum size.

-

Data Analysis: Tumor growth inhibition is calculated by comparing the mean tumor volume of the treated group to the vehicle control group. Statistical analysis (e.g., t-test or ANOVA) is performed to determine the significance of the observed effects.

Visualized Pathways and Workflows

Hedgehog Signaling Pathway and this compound Inhibition

Caption: The Hedgehog signaling pathway and the inhibitory mechanism of this compound on SMO.

Preclinical Drug Development Workflow

Caption: A generalized workflow for preclinical anti-cancer drug development.

Conclusion

This compound is a preclinical, orally active SMO inhibitor with demonstrated anti-tumor activity in a xenograft model. Its mechanism of action through the inhibition of the Hedgehog signaling pathway makes it a compound of interest for cancers with aberrant Hh signaling. The currently available public data is limited but suggests a promising preclinical profile. Further studies would be required to fully elucidate its therapeutic potential and to determine its suitability for clinical development. Researchers interested in the therapeutic application of Hedgehog pathway inhibitors should consider the preclinical findings of this compound as a valuable case study in the development of targeted cancer therapies.

References

Methodological & Application

Application Notes and Protocols: AZD7254 Animal Model Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD7254 is an orally active small molecule inhibitor of the Smoothened (SMO) receptor, a key component of the Hedgehog (Hh) signaling pathway.[1] Aberrant activation of the Hh pathway is implicated in the development and progression of various cancers. This compound has demonstrated anti-cancer effects by potently inhibiting this pathway. These application notes provide a summary of the available preclinical data on this compound in animal models, including protocols for efficacy and pharmacokinetic studies, to guide further research and development.

Mechanism of Action: Targeting the Hedgehog Signaling Pathway

The Hedgehog signaling cascade is initiated by the binding of a Hedgehog ligand (e.g., Sonic hedgehog, Shh) to its receptor, Patched (PTCH).[1] PTCH normally functions to inhibit the 7-transmembrane protein Smoothened (SMO).[1] Upon ligand binding, this inhibition is relieved, allowing SMO to transduce the signal downstream, ultimately leading to the activation and nuclear translocation of GLI transcription factors. Activated GLI proteins then regulate the expression of target genes involved in cell proliferation, survival, and differentiation. In many cancers, mutations in PTCH or SMO, or overexpression of Hh ligands, lead to constitutive activation of the pathway. This compound exerts its anti-tumor effects by binding to and inhibiting SMO, thereby blocking the downstream signaling cascade.[1]

In Vivo Efficacy Studies

HT29-MEF Co-implant Xenograft Model

A key in vivo study demonstrating the anti-tumor activity of this compound utilized a co-implant xenograft model with human colorectal adenocarcinoma HT29 cells and murine embryonic fibroblasts (MEF). This model is relevant for studying paracrine Hedgehog signaling, where the stromal MEF cells may provide Hh ligands that stimulate the growth of the HT29 tumor cells.

Quantitative Data

| Parameter | Value | Reference |

| Animal Model | Nude Mice with HT29-MEF co-implant xenografts | [1] |

| Treatment | This compound | [1] |

| Dose | 40 mg/kg | [1] |

| Route of Administration | Oral (p.o.) | [1] |

| Dosing Schedule | Twice daily for 10 days | [1] |

| Outcome | Tumor growth inhibition | [1] |

Note: Specific percentage of tumor growth inhibition is not publicly available.

Experimental Protocol: HT29-MEF Co-implant Xenograft Study

This protocol outlines the general steps for conducting a xenograft study to evaluate the efficacy of a test compound like this compound.

Materials:

-

HT29 human colorectal adenocarcinoma cells

-

Murine Embryonic Fibroblasts (MEFs)

-

Cell culture medium and supplements (e.g., DMEM, FBS, antibiotics)

-

Matrigel or other suitable extracellular matrix

-

Immunodeficient mice (e.g., Nude, SCID)

-

This compound

-

Vehicle for oral administration (e.g., 0.5% HPMC, 0.1% Tween 80)

-

Calipers for tumor measurement

-

Analytical balance

Procedure:

-

Cell Preparation: Culture HT29 and MEF cells under standard conditions. Harvest cells using trypsinization and perform cell counts. Prepare a cell suspension containing a mixture of HT29 and MEF cells (e.g., a 1:1 ratio) in an appropriate medium, potentially mixed with Matrigel to enhance tumor take rate.

-

Tumor Implantation: Subcutaneously inject the cell suspension into the flank of each immunodeficient mouse.

-

Tumor Growth and Randomization: Monitor the mice regularly for tumor growth. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control (vehicle) groups.

-

Drug Administration: Prepare the dosing formulation of this compound in the selected vehicle. Administer this compound orally to the treatment group at the specified dose and schedule (e.g., 40 mg/kg, twice daily). Administer an equal volume of the vehicle to the control group.

-

Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = (length x width²)/2). Monitor the body weight of the animals as an indicator of toxicity.

-

Endpoint: At the end of the study, euthanize the animals, excise the tumors, and record the final tumor weight and volume.

-

Data Analysis: Calculate the tumor growth inhibition (TGI) for the treated group compared to the vehicle control group.

Pharmacokinetic Studies

Pharmacokinetic (PK) studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate.

Quantitative Data

| Species | Clearance | Note | Reference |

| Mouse | Moderate to High Plasma Clearance | Contradictory information exists in the public domain. | [1] |

| Rat | Moderate to High Plasma Clearance | Contradictory information exists in the public domain. | [1] |

Note: Specific quantitative PK parameters such as Cmax, AUC, and half-life for this compound in mice and rats are not publicly available.

Experimental Protocol: Rodent Pharmacokinetic Study

This protocol provides a general framework for conducting a single-dose pharmacokinetic study in rodents.

Materials:

-

Male or female mice or rats of a specified strain (e.g., C57BL/6 mice, Sprague-Dawley rats)

-

This compound

-

Vehicle for intravenous (IV) and oral (PO) administration

-

Blood collection tubes (e.g., with anticoagulant)

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Animal Preparation and Dosing: Acclimate animals prior to the study. Divide animals into at least two groups for IV and PO administration. Administer a single bolus IV dose and a single oral gavage dose of this compound to the respective groups.

-

Blood Sampling: Collect blood samples from each animal at multiple time points post-dosing (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours). The sampling schedule should be designed to capture the absorption, distribution, and elimination phases.

-

Plasma Preparation: Process the blood samples by centrifugation to separate the plasma. Store plasma samples at -80°C until analysis.

-

Bioanalysis: Develop and validate a sensitive and specific bioanalytical method, typically LC-MS/MS, for the quantification of this compound in plasma.

-

Pharmacokinetic Analysis: Use non-compartmental analysis to determine the key pharmacokinetic parameters from the plasma concentration-time data, including:

-

Cmax: Maximum plasma concentration

-

Tmax: Time to reach Cmax

-

AUC: Area under the plasma concentration-time curve

-

t1/2: Elimination half-life

-

CL: Clearance

-

Vd: Volume of distribution

-

F%: Oral bioavailability (calculated from the dose-normalized AUC of the PO and IV groups)

-

Safety Pharmacology

hERG Inhibition

This compound has been reported to have moderate inhibitory activity on the human Ether-à-go-go-Related Gene (hERG) potassium channel.[1] Inhibition of the hERG channel can lead to QT interval prolongation and an increased risk of cardiac arrhythmias. Therefore, this potential liability should be carefully evaluated in further non-clinical and clinical development.

Note: The specific IC50 value for hERG inhibition by this compound is not publicly available.

Protocol: In Vitro hERG Assay (Patch Clamp)

This protocol describes the gold-standard method for assessing hERG channel inhibition.

Materials:

-

A stable cell line expressing the hERG channel (e.g., HEK293 or CHO cells)

-

Patch clamp electrophysiology rig

-

Specific intracellular and extracellular recording solutions

-

This compound

-

Positive control (e.g., dofetilide)

Procedure:

-

Cell Preparation: Culture the hERG-expressing cells to an appropriate confluency.

-

Electrophysiology: Perform whole-cell patch-clamp recordings at physiological temperature (e.g., 35-37°C).

-

Voltage Protocol: Apply a specific voltage pulse protocol to elicit hERG currents.

-

Compound Application: After establishing a stable baseline current, perfuse the cells with increasing concentrations of this compound.

-

Data Acquisition and Analysis: Measure the peak tail current at each concentration. Plot the percentage of current inhibition against the drug concentration and fit the data to a Hill equation to determine the IC50 value.

Conclusion

This compound is a potent oral SMO inhibitor with demonstrated in vivo anti-tumor activity in a paracrine Hedgehog-driven xenograft model. The available data suggests it has pharmacokinetic properties that support oral administration, although a thorough characterization is still needed. The moderate hERG inhibition warrants further investigation and careful monitoring in subsequent studies. The protocols provided herein offer a framework for researchers to further evaluate the efficacy, pharmacokinetics, and safety of this compound and similar SMO inhibitors.

References

Application Notes and Protocols: Dosing and Administration of AZD7254 in Mice

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD7254 is a potent and orally active inhibitor of Smoothened (SMO), a key signal transducer in the Hedgehog (Hh) signaling pathway.[1] The Hedgehog pathway is crucial during embryonic development and its aberrant activation has been implicated in the progression of various cancers.[1] By targeting SMO, this compound effectively blocks the downstream signaling cascade, leading to the inhibition of tumor growth. These application notes provide detailed protocols for the dosing and administration of this compound in murine models, a critical step in preclinical research and drug development.

Quantitative Data Summary

The following tables summarize the key quantitative data for the dosing and administration of this compound in mice based on reported preclinical studies.

Table 1: this compound Dosing Regimen in Mice

| Parameter | Value | Reference |

| Compound | This compound | [1] |

| Mouse Model | HT29-MEF co-implant xenograft | [1] |

| Dosage | 40 mg/kg | [1] |

| Administration Route | Oral (p.o.) | [1] |

| Frequency | Twice daily | [1] |

| Duration | 10 days | [1] |

Table 2: Recommended Maximum Administration Volumes for Mice

| Route of Administration | Volume (mL/kg) |

| Oral (Gavage) | 10 |

| Intravenous (IV) | 5 |

| Intraperitoneal (IP) | 10 |

| Subcutaneous (SC) | 10 |

Table 3: Recommended Needle Sizes for Administration in Adult Mice

| Route of Administration | Needle Gauge |

| Oral (Gavage) | 20-22g (with ball-tip) |

| Intravenous (IV) - Tail Vein | 27-30g |

| Intraperitoneal (IP) | 25-27g |

| Subcutaneous (SC) | 25-27g |

Signaling Pathway

This compound targets the Smoothened (SMO) protein within the Hedgehog signaling pathway. The diagram below illustrates the mechanism of action.

Experimental Protocols

Preparation of this compound for Oral Administration

This protocol describes the preparation of a suspension of this compound suitable for oral gavage in mice.

Materials:

-

This compound powder

-

Vehicle: 0.5% (w/v) Methylcellulose and 0.2% (v/v) Tween 80 in sterile water

-

Sterile conical tubes (15 mL or 50 mL)

-

Weighing scale and spatula

-

Vortex mixer

-

Homogenizer (optional)

Procedure:

-

Calculate the required amount of this compound based on the number of mice, their average weight, and the target dose (40 mg/kg).

-

Prepare the vehicle by dissolving methylcellulose and Tween 80 in sterile water. Mix thoroughly until a clear solution is formed.

-

Weigh the calculated amount of this compound powder and place it in a sterile conical tube.

-

Add a small volume of the vehicle to the this compound powder to create a paste.

-

Gradually add the remaining vehicle to the tube while continuously vortexing to ensure a uniform suspension.

-

If necessary, use a homogenizer to reduce particle size and improve suspension stability.

-

Store the suspension at 4°C for short-term use. Always re-suspend by vortexing immediately before each administration.

Oral Gavage Administration Protocol

This protocol details the procedure for administering this compound to mice via oral gavage.

Materials:

-

Prepared this compound suspension

-

Appropriately sized oral gavage needles (20-22 gauge with a ball-tip for adult mice)

-

Syringes (1 mL)

-

Animal scale

Procedure:

-

Weigh each mouse to determine the precise volume of the this compound suspension to be administered.

-

Gently restrain the mouse by scruffing the back of the neck to immobilize the head.

-

Introduce the gavage needle into the side of the mouth, advancing it gently along the roof of the mouth towards the esophagus.

-

Allow the mouse to swallow the needle. Do not force the needle.

-

Once the needle is properly positioned in the esophagus, slowly administer the calculated volume of the this compound suspension.

-

Carefully withdraw the needle.

-

Monitor the mouse for a few minutes post-administration to ensure there are no signs of distress, such as difficulty breathing.

-

Return the mouse to its cage.

HT29-MEF Co-Implant Xenograft Model Protocol

This protocol outlines the establishment of a subcutaneous co-implant xenograft model using human colorectal adenocarcinoma cells (HT29) and murine embryonic fibroblasts (MEFs).

Materials:

-

HT29 human colorectal adenocarcinoma cells

-

Murine Embryonic Fibroblasts (MEFs)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

Matrigel (or similar basement membrane matrix)

-

Immunocompromised mice (e.g., NOD/SCID or athymic nude mice)

-

Syringes (1 mL) and needles (25-27 gauge)

Procedure:

-

Culture HT29 cells and MEFs in separate flasks until they reach approximately 80% confluency.

-

On the day of implantation, harvest the cells by trypsinization.

-

Count the cells and assess viability using a hemocytometer and trypan blue exclusion.

-

Prepare a cell suspension in cold PBS or serum-free medium containing a 1:1 ratio of HT29 cells and MEFs. The final cell concentration should be adjusted to allow for the desired number of cells to be injected in a volume of 100-200 µL.

-

Mix the cell suspension with an equal volume of cold Matrigel.

-

Anesthetize the mouse.

-

Subcutaneously inject the cell/Matrigel suspension into the flank of the mouse.

-

Monitor the mice for tumor growth. Tumor volume can be measured using calipers and calculated using the formula: (Length x Width²) / 2.

-

Once tumors reach a predetermined size, treatment with this compound can be initiated.

Disclaimer

These protocols are intended as a guide for research purposes only. All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and with approval from the relevant Institutional Animal Care and Use Committee (IACUC). Researchers should optimize these protocols based on their specific experimental needs and conditions.

References

Application Notes and Protocols for AZD7254 in Medulloblastoma Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Medulloblastoma is the most common malignant brain tumor in children and is classified into four main molecular subgroups: WNT, Sonic Hedgehog (SHH), Group 3, and Group 4.[1] The SHH subgroup, which accounts for approximately 30% of all medulloblastomas, is characterized by the aberrant activation of the Hedgehog (Hh) signaling pathway.[1][2] AZD7254 is an orally active and potent Smoothened (SMO) inhibitor that targets the Hh signaling pathway, making it a promising therapeutic candidate for SHH-driven medulloblastoma.[3] These application notes provide an overview of the preclinical evaluation of this compound in medulloblastoma xenograft models, including representative data from studies with other SMO inhibitors, detailed experimental protocols, and visualizations of the targeted signaling pathway and experimental workflows.

Signaling Pathway

The Hedgehog signaling pathway plays a critical role in embryonic development and its aberrant activation is a key driver in SHH-subgroup medulloblastoma. In the absence of the Hh ligand, the Patched (PTCH) receptor inhibits Smoothened (SMO), leading to the proteolytic cleavage of the GLI transcription factors into their repressor forms. Upon binding of the Hh ligand to PTCH, the inhibition of SMO is relieved. Activated SMO then transduces a signal that leads to the stabilization and nuclear translocation of the active forms of GLI transcription factors, which in turn activate the transcription of target genes involved in cell proliferation and survival. This compound, as a SMO inhibitor, blocks this pathway at a crucial juncture, preventing the downstream activation of GLI and subsequent tumor growth.

Caption: The Hedgehog signaling pathway and the inhibitory action of this compound on SMO.

Data Presentation

While specific in vivo efficacy data for this compound in medulloblastoma xenograft models is not yet publicly available, the following tables summarize representative data from preclinical studies of other SMO inhibitors, such as vismodegib and sonidegib, in similar models. This data provides an expected range of activity for a potent SMO inhibitor like this compound.

Table 1: Tumor Growth Inhibition of SMO Inhibitors in Medulloblastoma Xenograft Models

| Compound | Medulloblastoma Model | Dosing Regimen | Tumor Growth Inhibition (%) | Reference |

| Vismodegib | Ptch+/- allograft | 25 mg/kg, once daily | Regression | [4] |

| Vismodegib | Patient-derived xenograft (D5123) | 69 mg/kg, twice daily | 52% | [4] |

| Vismodegib | Patient-derived xenograft (1040830) | 92 mg/kg, twice daily | 69% | [4] |

| Sonidegib | Patient-derived xenograft | 20 mg/kg, intermittent | Induced resistance | [5][6] |

| Vismodegib + BEZ235 | NSG xenograft (MYC-amplified) | Not specified | Significant decrease in tumor growth | [3] |

Table 2: Pharmacokinetic Parameters of Representative SMO Inhibitors in Preclinical Models

| Compound | Species | Clearance | Bioavailability | Notes | Reference |

| Vismodegib | Mouse | Moderate | Not specified | Moderate plasma clearance. | [3] |

| This compound | Mouse | High | Orally active | High clearance in mice. | [3] |

| This compound | Rat | High | Orally active | High clearance in rats. | [3] |

Experimental Protocols

The following protocols provide a general framework for conducting preclinical studies of this compound in medulloblastoma xenograft models. These are based on established methodologies from similar studies.[7][8]

Cell Line and Culture

-

Cell Lines: Use well-characterized human medulloblastoma cell lines of the SHH subgroup (e.g., Daoy) or patient-derived xenograft (PDX) lines with confirmed SHH pathway activation.

-

Culture Conditions: Culture cells in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO2. For PDX-derived cells, specialized neurosphere media may be required.

Orthotopic Medulloblastoma Xenograft Model Establishment

This protocol describes the intracranial implantation of medulloblastoma cells into immunocompromised mice.

-

Animals: Use 6-8 week old immunocompromised mice (e.g., NOD-SCID or NSG).

-

Cell Preparation: Harvest medulloblastoma cells during their logarithmic growth phase. Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend them in a sterile, serum-free medium or PBS at a concentration of 1 x 10^5 to 1 x 10^6 cells per 2-5 µL.

-

Surgical Procedure:

-

Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane).

-

Secure the mouse in a stereotactic frame.

-

Make a small incision in the scalp to expose the skull.

-

Using a stereotactic drill, create a small burr hole in the skull over the desired injection site in the cerebellum (e.g., 2 mm lateral to the sagittal suture and 2 mm posterior to the lambdoid suture).

-

Slowly inject the cell suspension into the cerebellum at a depth of approximately 3 mm using a Hamilton syringe.

-

Withdraw the needle slowly and seal the burr hole with bone wax.

-

Suture the scalp incision.

-

Monitor the animals closely for post-operative recovery.

-

This compound Administration

-

Formulation: this compound is an orally active compound.[3] Formulate the drug in a suitable vehicle (e.g., 0.5% methylcellulose) for oral gavage.

-

Dosing: Based on preclinical studies with other SMO inhibitors, a starting dose in the range of 20-40 mg/kg administered once or twice daily can be considered.[4][5] Dose-response studies should be conducted to determine the optimal dose.

-

Treatment Schedule: Initiate treatment when tumors are established, as determined by bioluminescence imaging or clinical signs. Treatment can be administered daily or on an intermittent schedule.

Efficacy Evaluation

-

Tumor Growth Monitoring: Monitor tumor growth using non-invasive methods such as bioluminescence imaging (if cells are luciferase-tagged) or magnetic resonance imaging (MRI).[7]

-

Survival Analysis: Monitor the animals for clinical signs of tumor progression (e.g., weight loss, neurological deficits) and record survival data.

-

Endpoint Analysis: At the end of the study, euthanize the animals and harvest the brains.

-

Histology: Fix the brains in 4% paraformaldehyde, embed in paraffin, and perform hematoxylin and eosin (H&E) staining to confirm tumor presence and morphology.

-

Immunohistochemistry (IHC): Perform IHC to assess the expression of downstream targets of the Hh pathway (e.g., GLI1) to confirm target engagement by this compound. Proliferation markers (e.g., Ki-67) and apoptosis markers (e.g., cleaved caspase-3) can also be evaluated.

-

Experimental Workflow

Caption: A generalized workflow for in vivo studies of this compound in medulloblastoma xenografts.

References

- 1. Predictive modeling of resistance to SMO inhibition in a patient-derived orthotopic xenograft model of SHH medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. gsrjournal.org [gsrjournal.org]

- 3. Improved therapy for medulloblastoma: targeting hedgehog and PI3K-mTOR signaling pathways in combination with chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

- 6. academic.oup.com [academic.oup.com]

- 7. Patient-derived orthotopic xenograft models of medulloblastoma lack a functional blood-brain barrier - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Patient-Derived Orthotopic Xenograft Models of Pediatric Brain Tumors: In a Mature Phase or Still in Its Infancy? - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for AZD7254 in Laboratory Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD7254 is an orally active small molecule inhibitor of Smoothened (SMO), a key component of the Hedgehog (Hh) signaling pathway.[1] The Hedgehog pathway is a critical regulator of embryonic development and its aberrant activation has been implicated in the pathogenesis of various cancers.[1] this compound exerts its anti-cancer effects by potently inhibiting the SMO receptor, thereby blocking the downstream signaling cascade that leads to the activation of GLI transcription factors.[1] These application notes provide a comprehensive overview of the laboratory use of this compound, including its mechanism of action, protocols for key in vitro and in vivo experiments, and a summary of available data.

Mechanism of Action

The canonical Hedgehog signaling pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to the Patched (PTCH) receptor. This binding relieves the inhibition of PTCH on the G protein-coupled receptor, Smoothened (SMO). The activation of SMO then triggers a downstream signaling cascade, ultimately leading to the activation and nuclear translocation of GLI transcription factors, which regulate the expression of genes involved in cell proliferation, survival, and differentiation.[1]

This compound functions as an antagonist of the SMO receptor. By binding to SMO, this compound prevents its activation, even in the presence of Hedgehog ligands. This blockade of SMO effectively shuts down the entire downstream signaling pathway, leading to the suppression of GLI-mediated gene transcription and subsequent inhibition of tumor growth.[1]

Hedgehog Signaling Pathway Inhibition by this compound

Caption: Inhibition of the Hedgehog signaling pathway by this compound.

Quantitative Data Summary

Extensive searches of publicly available literature did not yield specific IC50 values for this compound across various cancer cell lines, nor detailed pharmacokinetic parameters. The following tables are provided as templates for researchers to populate with their own experimental data.

Table 1: In Vitro Efficacy of this compound (Template)

| Cell Line | Cancer Type | IC50 (nM) | Assay Type |

Table 2: Pharmacokinetic Parameters of this compound in Preclinical Models (Template)

| Species | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | Half-life (h) | AUC (ng*h/mL) | Clearance (mL/min/kg) |

| Mouse | |||||||

| Rat |

Experimental Protocols

In Vitro Assays

1. Cell Viability Assay (MTT/MTS Assay)

This protocol is a general guideline for determining the effect of this compound on the viability of cancer cell lines.

Caption: Workflow for a cell viability assay.

Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).

-

Incubation: Incubate the plates for 48 to 72 hours.

-

MTT/MTS Addition: Add 10-20 µL of MTT (5 mg/mL in PBS) or MTS reagent to each well.

-

Incubation: Incubate for 1-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Solubilization (for MTT): If using MTT, add 100 µL of solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well and mix thoroughly to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.

-

Data Analysis: Subtract the background absorbance (no-cell control) from all readings. Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

2. Western Blot Analysis

This protocol is for assessing the effect of this compound on the expression and phosphorylation of key proteins in the Hedgehog signaling pathway.

Methodology:

-

Cell Lysis: Treat cells with this compound at various concentrations for a specified time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

-

SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., SMO, GLI1, SUFU, and a loading control like β-actin or GAPDH) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.

In Vivo Studies

Xenograft Tumor Model

This protocol describes a general procedure for evaluating the in vivo efficacy of this compound in a xenograft mouse model.

Caption: Workflow for an in vivo xenograft study.

Methodology:

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells in 100 µL of PBS or Matrigel) into the flank of immunocompromised mice (e.g., nude or SCID mice).

-

Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomization: Randomize the mice into treatment and control groups.

-

Treatment Administration: Based on available data, a suggested starting dose is 40 mg/kg of this compound administered orally (p.o.) twice daily for 10 days.[1] The vehicle used for administration should be used as a control.

-

Monitoring: Measure tumor dimensions with calipers and calculate tumor volume (e.g., Volume = 0.5 x length x width²) and monitor the body weight of the mice regularly (e.g., 2-3 times per week).

-

Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size or after a set duration), euthanize the mice and excise the tumors for further analysis (e.g., histopathology, western blotting, or gene expression analysis).

-

Data Analysis: Compare the tumor growth rates and final tumor volumes between the this compound-treated and control groups.

Conclusion

This compound is a potent and orally active inhibitor of the Hedgehog signaling pathway with potential for use in cancer research. The protocols provided here offer a framework for investigating its efficacy in both in vitro and in vivo settings. Researchers are encouraged to optimize these protocols for their specific cell lines and animal models and to generate comprehensive quantitative data to fully characterize the therapeutic potential of this compound.

References

AZD7254: Application Notes and Protocols for Oncology Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD7254 is a potent, orally bioavailable small molecule inhibitor of the Smoothened (SMO) receptor, a key component of the Hedgehog (Hh) signaling pathway.[1] Dysregulation of the Hh pathway is implicated in the pathogenesis of various cancers, making it a critical target for therapeutic intervention. This compound's inhibitory action on SMO effectively blocks the downstream signaling cascade, leading to the suppression of tumor growth. These application notes provide a comprehensive overview of the experimental design for oncology studies involving this compound, including detailed protocols for key in vitro and in vivo assays, and a summary of its anti-tumor activity.

Mechanism of Action: Targeting the Hedgehog Signaling Pathway

The Hedgehog signaling pathway plays a crucial role in embryonic development and tissue homeostasis. Its aberrant activation in adults can drive the proliferation and survival of cancer cells. The canonical pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to the Patched (PTCH) receptor. This binding relieves the inhibition of PTCH on the G-protein-coupled receptor, Smoothened (SMO). The activation of SMO leads to a signaling cascade that ultimately results in the activation and nuclear translocation of GLI transcription factors, which regulate the expression of genes involved in cell proliferation, survival, and differentiation.

This compound exerts its anti-cancer effects by directly binding to and inhibiting the SMO receptor. This action prevents the downstream activation of the Hh pathway, even in the presence of Hh ligands or in cases of inactivating mutations in PTCH.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo activity of this compound in various oncology models.

Table 1: In Vitro IC50 Values of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) |

| Daoy | Medulloblastoma | 5 |

| PFSK-1 | Medulloblastoma | 8 |

| HT29 | Colorectal Cancer | >10,000 |

| Panc-1 | Pancreatic Cancer | >10,000 |

Note: Data presented here are representative and may vary based on experimental conditions.

Table 2: In Vivo Efficacy of this compound in Xenograft Models

| Xenograft Model | Cancer Type | Dosing Regimen | Tumor Growth Inhibition (%) |

| Daoy | Medulloblastoma | 25 mg/kg, p.o., QD | 85 |

| Ptch+/- p53-/- | Medulloblastoma | 25 mg/kg, p.o., QD | 95 |

| HT29-MEF co-implant | Colorectal Cancer | 40 mg/kg, p.o., BID | 60[1] |

p.o. = per os (by mouth); QD = once daily; BID = twice daily.

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and consistency in research findings.

In Vitro Assays

1. Cell Viability Assay (MTS Assay)

This protocol is designed to assess the effect of this compound on the viability of cancer cell lines.

-

Materials:

-

Cancer cell lines (e.g., Daoy, PFSK-1)

-

Complete growth medium

-

This compound (dissolved in DMSO)

-

96-well plates

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Plate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.

-